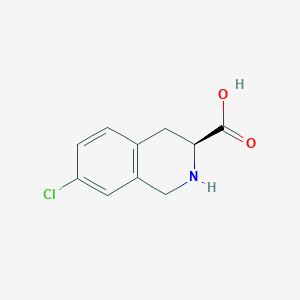
7-Chloro-L-Tic-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-L-Tic-OH, also known as 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is of significant interest due to its structural similarity to phenylalanine, an essential amino acid. The presence of a chlorine atom at the 7th position of the tetrahydroisoquinoline ring imparts unique chemical properties to this molecule, making it a valuable subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-L-Tic-OH typically involves the chlorination of L-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom at the 7th position by a chlorine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where L-Tic-OH is treated with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-L-Tic-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and various substituted tetrahydroisoquinoline compounds.
Applications De Recherche Scientifique
7-Chloro-L-Tic-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-L-Tic-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 7th position enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-L-tryptophan: Another chlorinated amino acid derivative with distinct biological activities.
7-Chloroquinoline: A compound with antimicrobial and antimalarial properties.
7-Chloro-4-aminoquinoline: Known for its use in the synthesis of antimalarial drugs.
Uniqueness
7-Chloro-L-Tic-OH is unique due to its structural similarity to phenylalanine and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
JCIOLAVNXSFZSH-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](NCC2=C1C=CC(=C2)Cl)C(=O)O |
SMILES canonique |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


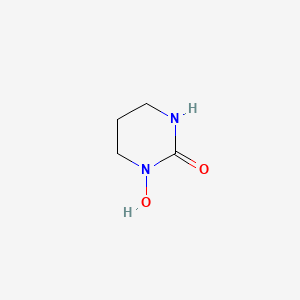

![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B12987423.png)

![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)
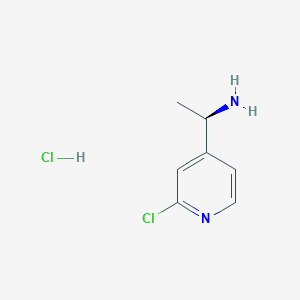
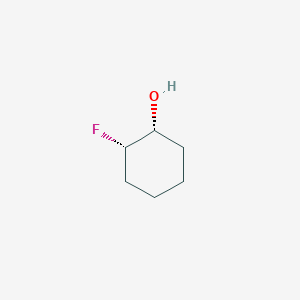
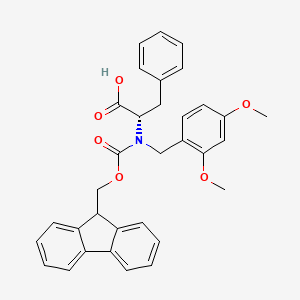
![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
![4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B12987481.png)
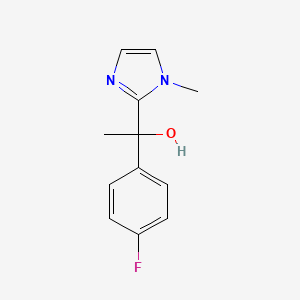
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
